2',3'-Dideoxyinosine-13C2,15N

説明

BenchChem offers high-quality 2',3'-Dideoxyinosine-13C2,15N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',3'-Dideoxyinosine-13C2,15N including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C10H12N4O3 |

|---|---|

分子量 |

239.21 g/mol |

IUPAC名 |

9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7+/m0/s1/i8+1,9+1,13+1 |

InChIキー |

BXZVVICBKDXVGW-XGXVVXCKSA-N |

異性体SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=[15N][13C]3=[13C]2N=CNC3=O |

正規SMILES |

C1CC(OC1CO)N2C=NC3=C2N=CNC3=O |

製品の起源 |

United States |

An In-Depth Technical Guide to 2',3'-Dideoxyinosine-13C2,15N: Properties and Applications

This guide provides a comprehensive overview of the chemical properties and applications of 2',3'-Dideoxyinosine-13C2,15N, an isotopically labeled form of the antiretroviral drug Didanosine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical characteristics, spectroscopic analysis, and pivotal role of this compound in modern analytical methodologies.

Introduction: The Significance of Isotopic Labeling

2',3'-Dideoxyinosine (ddI), also known as Didanosine, is a synthetic nucleoside analog of deoxyadenosine. It functions as a potent inhibitor of the HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle.[1][2] By incorporating stable isotopes of carbon (¹³C) and nitrogen (¹⁵N) into the Didanosine molecule, we create 2',3'-Dideoxyinosine-13C2,15N. This labeled compound is chemically identical to the parent drug but possesses a distinct mass.[3][4] This key difference makes it an invaluable tool, particularly as an internal standard in quantitative bioanalysis using mass spectrometry.[5][6][7] The use of stable isotope-labeled internal standards is considered the gold standard in LC-MS/MS assays, as it effectively corrects for variability in sample preparation, chromatography, and ionization, leading to highly accurate and precise results.[5][8][9][10]

Physicochemical Properties

The physicochemical properties of 2',3'-Dideoxyinosine-13C2,15N are fundamentally the same as those of unlabeled Didanosine, with a slight increase in molecular weight due to the heavier isotopes.

| Property | Value | Reference |

| Molecular Formula | C₈¹³C₂H₁₂N₃¹⁵NO₃ | [3] |

| Molecular Weight | 239.21 g/mol | [3][4] |

| Appearance | White solid | [1][3] |

| Melting Point | 160-163°C (decomposes) | [1][11] |

| Solubility | Soluble in DMSO and polyethylene glycol. 10 to 50 mg/mL in water at 21°C. | [1][11] |

| pKa | 9.13 | [1] |

| LogP | -1.24 | [1] |

Note: The molecular weight of unlabeled Didanosine is 236.23 g/mol .[1][12]

Synthesis of Isotopically Labeled Didanosine

The synthesis of 2',3'-Dideoxyinosine-13C2,15N involves the incorporation of ¹³C and ¹⁵N atoms into the purine ring structure. While specific, detailed synthetic routes for this exact multi-labeled compound are proprietary, the general approach involves utilizing labeled precursors in the chemical synthesis of the nucleoside.[13][14][15][16] A common method for creating the dideoxyribose moiety is through the radical deoxygenation of a protected inosine derivative.[4][17] For the purine base, ¹³C and ¹⁵N labeled precursors can be introduced during the ring construction.[13][14]

Spectroscopic Analysis

The isotopic labels in 2',3'-Dideoxyinosine-13C2,15N give rise to distinct spectroscopic signatures compared to the unlabeled compound.

Mass Spectrometry

In mass spectrometry, 2',3'-Dideoxyinosine-13C2,15N will exhibit a molecular ion peak that is 3 m/z units higher than that of unlabeled Didanosine. This mass shift is the cornerstone of its use as an internal standard in quantitative LC-MS/MS methods.[10][18] The fragmentation pattern in tandem mass spectrometry (MS/MS) will also show corresponding mass shifts for fragments containing the labeled atoms, allowing for highly specific detection.

NMR Spectroscopy

In ¹H NMR spectroscopy, the spectra of the labeled and unlabeled compounds will be very similar.[19][20] However, in ¹³C NMR, the signals for the two labeled carbon atoms will be observable and can be assigned based on established ¹³C NMR data for purine nucleosides.[21] ¹⁵N NMR spectroscopy can be used to directly observe the labeled nitrogen atom, which can be a valuable tool for studying the electronic environment and interactions of the purine ring.[22]

Mechanism of Action and Metabolism

Didanosine is a prodrug that is intracellularly converted to its active form, dideoxyadenosine triphosphate (ddATP).[12][23] ddATP acts as a competitive inhibitor of HIV-1 reverse transcriptase and also as a chain terminator when incorporated into the growing viral DNA strand, due to the absence of a 3'-hydroxyl group.[1][12][24]

The metabolic pathway of Didanosine is believed to follow the same routes as endogenous purines.

Caption: Metabolic pathway of Didanosine. PNP = purine nucleoside phosphorylase; XOD = xanthine oxidase.

Applications in Pharmacokinetic and Metabolism Studies

The primary application of 2',3'-Dideoxyinosine-13C2,15N is as an internal standard in bioanalytical methods, particularly for pharmacokinetic (PK) and metabolism studies.[7][25] Its near-identical chemical and physical properties to the unlabeled drug ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[6][8] This co-elution and co-ionization allow for the accurate correction of any analyte loss or matrix effects, which are common challenges in the analysis of biological samples.[5][9]

Analytical Methodologies: A Validated LC-MS/MS Protocol

The use of a stable isotope-labeled internal standard is crucial for developing robust and reliable bioanalytical methods.[5][6] Below is a representative step-by-step protocol for the quantification of Didanosine in human plasma using 2',3'-Dideoxyinosine-13C2,15N as an internal standard.

Experimental Protocol: Quantification of Didanosine in Human Plasma

-

Preparation of Calibration Standards and Quality Controls:

-

Prepare stock solutions of Didanosine and 2',3'-Dideoxyinosine-13C2,15N in a suitable solvent (e.g., methanol).

-

Spike blank human plasma with known concentrations of Didanosine to create calibration standards and quality control (QC) samples.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (2',3'-Dideoxyinosine-13C2,15N).

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

-

Didanosine: Monitor the transition from the parent ion to a specific product ion.

-

2',3'-Dideoxyinosine-13C2,15N: Monitor the corresponding mass-shifted transition.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (Didanosine) and the internal standard (2',3'-Dideoxyinosine-13C2,15N).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Determine the concentration of Didanosine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: A typical bioanalytical workflow for the quantification of Didanosine using a stable isotope-labeled internal standard.

Conclusion

2',3'-Dideoxyinosine-13C2,15N is an indispensable tool in the development and clinical evaluation of Didanosine. Its use as an internal standard in LC-MS/MS-based bioanalysis ensures the highest level of accuracy and precision, which is paramount for regulatory submissions and for understanding the pharmacokinetic and metabolic profile of this important antiretroviral agent. This guide has provided a detailed overview of its chemical properties and a practical framework for its application, underscoring its critical role in modern pharmaceutical research.

References

-

Barry, M., Back, D., Ormesher, S., Beeching, N., & Nye, F. (1993). Metabolism of didanosine (ddI) by erythrocytes: pharmacokinetic implications. British Journal of Clinical Pharmacology, 36(1), 87-88. [Link]

-

Gaggelli, E., Gaggelli, N., & Valensin, G. (1992). Structural analysis of 2',3'-dideoxyinosine, 2',3'-dideoxyadenosine, 2',3'-dideoxyguanosine and 2',3'-dideoxycytidine by 500-MHz 1H-NMR spectroscopy and ab-initio molecular orbital calculations. Journal of Biochemical and Biophysical Methods, 25(4), 253-272. [Link]

-

Wikipedia. (2024). Didanosine. [Link]

-

Pharmaffiliates. (n.d.). 2',3'-Dideoxyinosine-13C2,15N. [Link]

-

Gao, H., & Au, J. L. (1994). Percutaneous absorption of 2',3'-dideoxyinosine in rats. Pharmaceutical research, 11(1), 105–110. [Link]

-

Xie, F., Zhang, Y., Li, X., Wang, Z., Liu, H., & Zhong, D. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of pharmaceutical and biomedical analysis, 107, 139–144. [Link]

-

PubChem. (n.d.). Didanosine. [Link]

-

PubChem. (n.d.). Deoxyinosine. [Link]

-

Lambert, J. S., Seidlin, M., Reichman, R. C., Plank, C. S., Laverty, M., Morse, G. D., Knupp, C., McLaren, C., Pettinelli, C., & Valentine, F. T. (1990). 2',3'-dideoxyinosine (ddI) in patients with the acquired immunodeficiency syndrome or AIDS-related complex. A phase I trial. The New England journal of medicine, 322(19), 1333–1340. [Link]

-

Hartman, N. R., Yarchoan, R., Pluda, J. M., Thomas, R. V., Marczyk, K. S., Broder, S., & Johns, D. G. (1990). Pharmacokinetics of 2',3'-dideoxyadenosine and 2',3'-dideoxyinosine in patients with severe human immunodeficiency virus infection. Clinical pharmacology and therapeutics, 47(5), 647–654. [Link]

-

de Oliveira, A. C., de Santana, D. P., & Bonato, P. S. (2009). Analysis of in vivo absorption of didanosine tablets in male adult dogs by HPLC. Journal of the Brazilian Chemical Society, 20(8), 1547-1553. [Link]

-

Xu, L., Lei, M., Guo, H., Gan, W., Hu, L., Zhou, Y., & Li, G. (2015). Simultaneous determination of 2',3'-dideoxyinosine and the active metabolite, 2',3'-dideoxyadenosine-5'-triphosphate in human peripheral-blood mononuclear cell by HPLC-MS/MS and the application to cell pharmacokinetics. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1002, 337–342. [Link]

-

Gough, G. R., & Kasprzyk, P. G. (2022). Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine. Current Protocols, 2(1), e341. [Link]

-

ResearchGate. (n.d.). Analytical method development and validation of different marketed Didanosine tablets by RP-HPLC. [Link]

-

ResearchGate. (n.d.). Chemical Synthesis of 13C and 15N Labeled Nucleosides. [Link]

-

Barry, M., Back, D., Ormesher, S., Beeching, N., & Nye, F. (1993). Metabolism of didanosine (ddI) by erythrocytes: pharmacokinetic implications. British journal of clinical pharmacology, 36(1), 87–88. [Link]

-

Gaggelli, E., Gaggelli, N., & Valensin, G. (1998). Complexation of antiretroviral nucleosides 2′,3′-dideoxyinosine, 2′,3′-dideoxyadenosine and 2′,3′-dideoxyguanosine with β-cyclodextrin. A 1H NMR study. Journal of the Chemical Society, Perkin Transactions 2, (2), 401-405. [Link]

-

Dai, Q., Lea, C. R., Lu, J., & Piccirilli, J. A. (2007). Syntheses of (2')3'-15N-amino-(2')3'-deoxyguanosine and determination of their pKa values by 15N NMR spectroscopy. Organic letters, 9(16), 3057–3060. [Link]

-

Journal of Drug Delivery and Therapeutics. (2019). RP-HPLC Method Development and Validation for Determination of Didanosine in Pharmaceutical Dosage Forms. [Link]

-

Jagadish, B., Field, J. A., Chorover, J., Sierra-Alvarez, R., Abrell, L., & Mash, E. A. (2014). Synthesis of 13C and 15N labeled 2,4-dinitroanisole. Journal of labelled compounds & radiopharmaceuticals, 57(6), 434–436. [Link]

-

Waters Corporation. (2018). Internal Standard Options for Peptide LC-MS Quantification - Part 1. [Link]

-

Nuvisan. (n.d.). Custom radiolabelling & stable isotope synthesis. [Link]

-

U.S. Food and Drug Administration. (2001). VIDEX EC (didanosine) Delayed-Release Capsules. [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

-

ChemRxiv. (2022). Deuteron-proton isotope correlation spectroscopy of molecular solids. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Didanosine? [Link]

-

Kowalczuk, D., & Mroczek, T. (2019). Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects. Journal of pharmaceutical and biomedical analysis, 162, 148–155. [Link]

-

Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]

-

ResearchGate. (n.d.). Metabolic pathway of didanosine. [Link]

-

Akamatsu, H., Tani, S., & Kakehi, K. (2004). Synthesis of 2',3'-dideoxyinosine via radical deoxygenation. Nucleosides, nucleotides & nucleic acids, 23(1-2), 335–343. [Link]

-

Science.gov. (n.d.). isotope-labeled internal standards: Topics. [Link]

-

Morse, G. D., Shelton, M. J., & O'Donnell, A. M. (1992). Didanosine measurement by radioimmunoassay. Antimicrobial agents and chemotherapy, 36(8), 1767–1771. [Link]

-

ResearchGate. (n.d.). Synthesis of 13C and 15N isotope labeled triazine inhibitors for the mechanistic study of dihydropteridine reductase. [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

-

Clinical Info HIV.gov. (2018). Archived Drugs - Didanosine (Videx, ddI). [Link]

Sources

- 1. Didanosine | C10H12N4O3 | CID 135398739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2',3'-Dideoxyinosine-13C2,15N | Benchchem [benchchem.com]

- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. nuvisan.com [nuvisan.com]

- 8. waters.com [waters.com]

- 9. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. crimsonpublishers.com [crimsonpublishers.com]

- 11. 2′,3′-Dideoxyinosine - LKT Labs [lktlabs.com]

- 12. Didanosine - Wikipedia [en.wikipedia.org]

- 13. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of 13C and 15N labeled 2,4-dinitroanisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of 2',3'-dideoxyinosine via radical deoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. lumiprobe.com [lumiprobe.com]

- 19. Structural analysis of 2',3'-dideoxyinosine, 2',3'-dideoxyadenosine, 2',3'-dideoxyguanosine and 2',3'-dideoxycytidine by 500-MHz 1H-NMR spectroscopy and ab-initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Complexation of antiretroviral nucleosides 2′,3′-dideoxyinosine, 2′,3′-dideoxyadenosine and 2′,3′-dideoxyguanosine with β-cyclodextrin. A 1H NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 21. Deoxyinosine | C10H12N4O4 | CID 135398593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Syntheses of (2')3'-15N-amino-(2')3'-deoxyguanosine and determination of their pKa values by 15N NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Intracellular activation of 2',3'-dideoxyinosine and drug interactions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. What is the mechanism of Didanosine? [synapse.patsnap.com]

- 25. metsol.com [metsol.com]

- 26. Analysis of in vivo absorption of didanosine tablets in male adult dogs by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Simultaneous determination of 2',3'-dideoxyinosine and the active metabolite, 2',3'-dideoxyadenosine-5'-triphosphate in human peripheral-blood mononuclear cell by HPLC-MS/MS and the application to cell pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. jddtonline.info [jddtonline.info]

A Guide to the Molecular Weight Difference Between Didanosine and Its ¹³C₂,¹⁵N Analog: Principles and Applications

Introduction to Didanosine and the Role of Stable Isotope Labeling

Didanosine (2',3'-dideoxyinosine, ddI) is an antiviral medication used in the management of HIV/AIDS.[1][2][3] As a synthetic purine nucleoside analogue, it acts as a reverse transcriptase inhibitor to prevent the virus from replicating.[4][5] In the realm of drug development and clinical pharmacology, the precise quantification of such therapeutic agents in biological matrices is paramount for understanding their pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME).[6][7]

To achieve the highest levels of accuracy and precision in bioanalytical methods, particularly those employing mass spectrometry, stable isotope-labeled (SIL) internal standards are considered the gold standard.[8][9] These standards are versions of the drug molecule where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[10] This guide provides an in-depth technical examination of the molecular weight difference between standard Didanosine and its ¹³C₂,¹⁵N-labeled analog, exploring the foundational calculations, the rationale behind its use, and a practical experimental framework.

Part 1: Calculating the Precise Molecular Weight Difference

The fundamental utility of a SIL analog in mass spectrometry lies in its mass difference from the unlabeled analyte. While chemically identical in terms of reactivity and chromatographic behavior, its increased mass allows it to be distinguished by the mass spectrometer.[11]

Molecular Formulas

-

Didanosine (Unlabeled) : The chemical formula is C₁₀H₁₂N₄O₃.[1][12][13]

-

Didanosine-¹³C₂,¹⁵N : The molecular formula, indicating the specific isotopic incorporation, is C₈¹³C₂H₁₂N₃¹⁵NO₃.[14] This signifies that two of the ten carbon atoms are the ¹³C isotope, and one of the four nitrogen atoms is the ¹⁵N isotope.

Isotopic Mass Contributions

To calculate the precise monoisotopic mass, we must use the exact atomic masses of the most abundant or specified isotopes, not the average atomic weights found on the periodic table.

| Element/Isotope | Standard Atomic Mass (Da) | Source |

| Carbon-12 (¹²C) | 12.000000000 | [15][16][17] |

| Carbon-13 (¹³C) | 13.003354835 | [18][19][20][21] |

| Hydrogen-1 (¹H) | 1.007825032 | N/A |

| Nitrogen-14 (¹⁴N) | 14.003074004 | [22][23][24] |

| Nitrogen-15 (¹⁵N) | 15.000108898 | [25][26][27] |

| Oxygen-16 (¹⁶O) | 15.994914620 | N/A |

Note: Masses for ¹H and ¹⁶O are standard accepted values for the most common isotope.

Step-by-Step Mass Calculation

-

Unlabeled Didanosine (C₁₀H₁₂N₄O₃) :

-

Carbon: 10 × 12.000000000 Da = 120.000000000 Da

-

Hydrogen: 12 × 1.007825032 Da = 12.093900384 Da

-

Nitrogen: 4 × 14.003074004 Da = 56.012296016 Da

-

Oxygen: 3 × 15.994914620 Da = 47.984743860 Da

-

Total Monoisotopic Mass = 236.09094026 Da [12]

-

-

Didanosine-¹³C₂,¹⁵N (C₈¹³C₂H₁₂N₃¹⁵NO₃) :

-

Carbon-12: 8 × 12.000000000 Da = 96.000000000 Da

-

Carbon-13: 2 × 13.003354835 Da = 26.006709670 Da

-

Hydrogen: 12 × 1.007825032 Da = 12.093900384 Da

-

Nitrogen-14: 3 × 14.003074004 Da = 42.009222012 Da

-

Nitrogen-15: 1 × 15.000108898 Da = 15.000108898 Da

-

Oxygen: 3 × 15.994914620 Da = 47.984743860 Da

-

Total Monoisotopic Mass = 239.094684824 Da (Calculated based on provided formula[14])

-

Calculated Molecular Weight Difference

The difference is calculated by subtracting the mass of the unlabeled molecule from the labeled one:

239.094684824 Da - 236.09094026 Da = 3.003744564 Da

This mass shift of approximately +3 Da is the critical feature that enables its use as an internal standard.

Data Summary

| Compound | Molecular Formula | Isotopic Composition | Monoisotopic Molecular Weight (Da) |

| Didanosine | C₁₀H₁₂N₄O₃ | Natural Abundance | 236.091 |

| Didanosine Analog | C₈¹³C₂H₁₂N₃¹⁵NO₃ | 2 x ¹³C, 1 x ¹⁵N | 239.095 |

| Difference | +3.004 |

Part 2: Scientific Rationale and Application

The Principle of Isotopic Dilution Mass Spectrometry

The use of a SIL internal standard is the cornerstone of the isotopic dilution method. The core principle is that the SIL standard is chemically and physically identical to the analyte of interest. Therefore, it experiences the exact same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. Any loss of analyte during extraction or any suppression of the ionization signal due to matrix effects will be mirrored perfectly by the SIL standard.[8] By adding a known quantity of the SIL standard to every sample at the beginning of the workflow, the ratio of the analyte's signal to the standard's signal remains constant, regardless of analytical variability. This allows for highly accurate and precise quantification.

Visualization of the Didanosine Structure and Labeling

The diagram below illustrates the structure of Didanosine and highlights the purine ring system where the ¹³C and ¹⁵N labels are typically incorporated to ensure they are not lost through metabolic processes.

Caption: Didanosine structure with labeling sites indicated.

Visualization of a Bioanalytical Workflow

The following workflow demonstrates the central role of the SIL internal standard in a typical pharmacokinetic study.

Caption: LC-MS/MS workflow for drug quantification.

Part 3: Experimental Protocol

Quantification of Didanosine in Human Plasma using LC-MS/MS

This protocol describes a validated method for determining the concentration of Didanosine in human plasma, a critical procedure in clinical trials and therapeutic drug monitoring.

1. Materials and Reagents

-

Didanosine analytical standard

-

Didanosine-¹³C₂,¹⁵N internal standard (IS)

-

Human plasma (K₂EDTA as anticoagulant)

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

2. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately dissolve Didanosine and Didanosine-¹³C₂,¹⁵N in methanol to create primary stock solutions.

-

Working Standard Solutions: Serially dilute the Didanosine stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards ranging from 1 ng/mL to 2000 ng/mL.

-

Internal Standard Working Solution (50 ng/mL): Dilute the Didanosine-¹³C₂,¹⁵N stock solution with 50:50 acetonitrile:water.

3. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Internal Standard Working Solution (50 ng/mL) to every tube except for blank matrix samples. Vortex briefly.

-

Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject 5-10 µL onto the LC-MS/MS system.

4. LC-MS/MS Conditions

-

LC System: UPLC or HPLC system capable of binary gradients.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: ESI Positive.

-

MRM Transitions (Multiple Reaction Monitoring):

-

Didanosine: Q1: 237.1 -> Q3: 137.1 (Quantifier)

-

Didanosine-¹³C₂,¹⁵N: Q1: 240.1 -> Q3: 140.1 (Quantifier)

-

Note: Transitions are illustrative and must be optimized experimentally.

-

5. Data Analysis and Validation

-

Integrate the peak areas for both the Didanosine and the Didanosine-¹³C₂,¹⁵N MRM transitions.

-

Calculate the peak area ratio (Didanosine Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Apply a linear regression with 1/x² weighting.

-

Determine the concentration of Didanosine in unknown samples by interpolating their peak area ratios from the calibration curve.

-

The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, stability, and matrix effect.

Conclusion

The deliberate and precise introduction of stable isotopes into a drug molecule like Didanosine creates a powerful analytical tool. The resulting mass difference of approximately +3 Da for the ¹³C₂,¹⁵N analog is the key physical property that allows it to serve as an ideal internal standard in mass spectrometric assays. This approach, grounded in the principle of isotopic dilution, enables researchers and clinicians to overcome the inherent variability of sample preparation and analysis, leading to highly reliable and accurate quantification of the drug in biological systems. The use of such standards is not merely a technical convenience but a fundamental component of modern, high-integrity drug development and pharmacokinetic research.[6][28][29][30]

References

-

PubChem. Didanosine | C10H12N4O3 | CID 135398739. Available from: [Link]

-

Bionity.com. Didanosine. Available from: [Link]

-

Wikipedia. Didanosine. Available from: [Link]

-

Drugs.com. Didanosine: Package Insert / Prescribing Information / MOA. Available from: [Link]

-

U.S. Food and Drug Administration. VIDEX (didanosine) Label. Available from: [Link]

-

Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]

-

Wikipedia. Carbon-13. Available from: [Link]

-

KAERI Nuclear Data Center. N-14. Available from: [Link]

-

Wikipedia. Carbon-12. Available from: [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Available from: [Link]

-

Wikipedia. Isotopes of nitrogen. Available from: [Link]

-

Metabolic Solutions. Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Available from: [Link]

-

PubChem. Carbon-13. Available from: [Link]

-

Britannica. Carbon-12 | isotope. Available from: [Link]

-

ACS Publications. Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Available from: [Link]

-

Isotopes Matter. Atomic Weight Calculator. Available from: [Link]

-

CODATA. molar mass of carbon-12. Available from: [Link]

-

PubChem. Nitrogen-15. Available from: [Link]

-

National Institute of Standards and Technology. Atomic Weights and Isotopic Compositions for Carbon. Available from: [Link]

-

SCION Instruments. The Role of Internal Standards In Mass Spectrometry. Available from: [Link]

-

ResearchGate. The use of stable isotopes in drug metabolism studies. Available from: [Link]

-

ChemLin. Nitrogen-15 - isotopic data and properties. Available from: [Link]

-

Physics Stack Exchange. Is 12 amu for Carbon-12 exact or rounded?. Available from: [Link]

-

ChemLin. Nitrogen-14 - isotopic data and properties. Available from: [Link]

-

AAP Publications. Stable Isotopes Labeling of Drugs in Pediatric Clinical Pharmacology. Available from: [Link]

-

Quora. What is the atomic mass number of carbon-13 (6 protons, 7 neutrons, 6 electrons)?. Available from: [Link]

-

Quora. What is the mass of one Carbon 12 atom in grams?. Available from: [Link]

-

LGC Group. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Available from: [Link]

-

PubMed. Isotopic Labeling of Metabolites in Drug Discovery Applications. Available from: [Link]

-

Quora. Is the molar mass of nitrogen 14 or 28?. Available from: [Link]

-

WebQC.org. N(nitrogeno)15 molar mass. Available from: [Link]

-

Brainly.in. 'The relative atomic mass of Nitrogen is 14'. Explain its meaning.. Available from: [Link]

-

U.S. Environmental Protection Agency. Nitrogen, isotope of mass 15, at. - Substance Details - SRS. Available from: [Link]

Sources

- 1. Didanosine [bionity.com]

- 2. Didanosine - Wikipedia [en.wikipedia.org]

- 3. Dideoxyinosine | 69655-05-6 [chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. metsol.com [metsol.com]

- 7. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 12. Didanosine | C10H12N4O3 | CID 135398739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. clearsynth.com [clearsynth.com]

- 15. Carbon-12 - Wikipedia [en.wikipedia.org]

- 16. Carbon-12 | isotope | Britannica [britannica.com]

- 17. physics.stackexchange.com [physics.stackexchange.com]

- 18. Carbon-13 - Wikipedia [en.wikipedia.org]

- 19. Carbon-13 | C | CID 175670880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Isotopes Matter [isotopesmatter.com]

- 21. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 22. atom.kaeri.re.kr [atom.kaeri.re.kr]

- 23. Nitrogen-14 - isotopic data and properties [chemlin.org]

- 24. brainly.in [brainly.in]

- 25. Nitrogen-15 | N | CID 91866251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. Nitrogen-15 - isotopic data and properties [chemlin.org]

- 27. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

- 30. publications.aap.org [publications.aap.org]

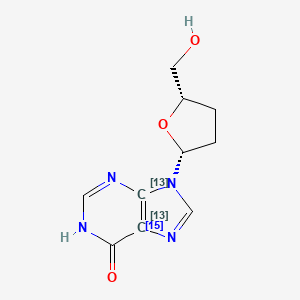

Technical Guide: Structural Characterization and Bioanalytical Application of 2',3'-Dideoxyinosine-

Executive Summary

2',3'-Dideoxyinosine-

This guide details the structural logic, fragmentation mechanics, and a self-validating extraction protocol for this critical reagent in antiretroviral drug development.

Structural Architecture & Isotopic Labeling Logic

The Molecule

Didanosine is a synthetic purine nucleoside analogue active against HIV-1.[1] Structurally, it consists of a hypoxanthine base attached to a 2',3'-dideoxyribose sugar ring.

Isotopic Positioning: The "Glycine Insertion"

Commercially available Didanosine-

-

Labeling Positions:

-

Carbon-13 (

): Positions 4 and 5 of the purine ring. -

Nitrogen-15 (

): Position 7 of the purine ring.

-

This specific positioning is bioanalytically superior to sugar labeling because the primary fragmentation pathway in mass spectrometry involves the loss of the sugar moiety. By labeling the base, the fragment ion retains the isotopic tag, allowing for interference-free detection.

Structural Visualization

The following diagram illustrates the molecular structure and the specific atoms carrying the stable isotopes.

Figure 1: Structural map of Didanosine-

Mass Spectrometry Mechanics

Fragmentation Pathway (ESI+)

In positive electrospray ionization (ESI+), Didanosine forms a protonated molecular ion

-

Neutral Loss: The dideoxyribose sugar is lost as a neutral fragment (Mass ~84 Da).

-

Product Ion: The charge is retained on the protonated hypoxanthine base.

Mass Shift Table

Because the label is located on the base, the mass shift is preserved in the transition.

| Analyte | Precursor Ion (Q1) | Neutral Loss (Sugar) | Product Ion (Q3) | Mass Shift |

| Didanosine (Native) | ~100 Da (Sugar) | - | ||

| Didanosine- | ~100 Da (Sugar) | +3 Da |

Critical Insight: If the label were on the sugar, the Q3 ion for the IS would be

Bioanalytical Protocol (Self-Validating)

Warning: Acid Instability. Didanosine is acid-labile. The glycosidic bond hydrolyzes rapidly in acidic media (pH < 3).

-

Constraint: Do NOT use high concentrations of Formic Acid (FA) or TFA in the extraction solvent.

-

Solution: Use neutral extraction or rapid chromatography with weak buffers.

Reagents[3]

-

Stock Solution: Dissolve Didanosine-

in 50:50 Methanol:Water (neutral pH) to 1 mg/mL. Store at -20°C. -

IS Working Solution (ISWS): Dilute Stock to 500 ng/mL in water.

Sample Preparation (Protein Precipitation)

This method minimizes acid exposure time.

-

Aliquot: Transfer 50 µL of plasma (K2EDTA) to a 96-well plate.

-

Spike: Add 10 µL of ISWS (500 ng/mL). Vortex 30s.

-

Precipitate: Add 200 µL of Acetonitrile (100%) . Note: Do not add acid here.

-

Agitate: Vortex 5 mins @ 1200 rpm.

-

Clarify: Centrifuge @ 4000g for 10 mins at 4°C.

-

Dilute: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL 10mM Ammonium Acetate (pH 6.5) .

-

Why? Diluting with an aqueous buffer improves peak shape on C18 columns and buffers the sample against on-column hydrolysis.

-

LC-MS/MS Conditions

-

Column: Waters XBridge C18 (or equivalent), 2.1 x 50 mm, 3.5 µm. (High pH stability preferred).

-

Mobile Phase A: 10mM Ammonium Acetate in Water (pH ~6.8).

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5% -> 90% B

-

2.5-3.5 min: 90% B

-

3.6 min: 5% B (Re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

Analytical Workflow Diagram

Figure 2: Optimized bioanalytical workflow emphasizing neutral pH conditions to prevent IS degradation.

References

-

LGC Standards / TRC. 2',3'-Dideoxyinosine-13C2,15N Product Data. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135398739, Didanosine. Retrieved from

-

Becher, F. et al. (2003). Liquid chromatographic-tandem mass spectrometric assay for the simultaneous determination of didanosine and stavudine. Journal of Chromatography B. Retrieved from

-

Mitsuya, H. et al. (1990). Metabolism of 2',3'-dideoxyinosine (ddI) in human blood. NIH PubMed. Retrieved from

Sources

Technical Guide: Solubility & Handling of 2',3'-Dideoxyinosine-13C2,15N

[1]

Executive Summary

This guide details the solubility profile and critical handling protocols for 2',3'-Dideoxyinosine-13C2,15N (Didanosine-13C2,15N).[1] As a stable isotope-labeled internal standard (SIL-IS) used in LC-MS/MS quantitation of antiretrovirals, this compound presents a unique challenge: while its solubility mirrors the unlabeled parent drug, its structural integrity is compromised by acid-catalyzed hydrolysis .[1]

Core Directive: Unlike many nucleoside analogues (e.g., Zidovudine), 2',3'-Dideoxyinosine is extremely acid-labile.[1] Standard bioanalytical protocols that utilize 0.1% Formic Acid or dilute TFA for solubilization will cause rapid degradation of this standard, leading to quantitation errors and signal loss.[1] Neutral or basic conditions are mandatory for stock preparation. [2]

Physicochemical Context

To understand the solubility behavior of the labeled compound, we rely on the physicochemical constants of the parent molecule, as the isotopic substitution (

| Property | Value | Implication for Solubility |

| Molecular Formula | Polar, hydrophilic molecule.[1][2] | |

| LogP (Octanol/Water) | -1.24 (Hydrophilic) | Poor solubility in non-polar solvents (Hexane, DCM).[1][2] |

| pKa | ~9.12 (Purine ring) | Ionizes in basic conditions; neutral in physiological pH.[1][2] |

| Acid Stability | Unstable (pH < 3) | CRITICAL: Cleavage of N-glycosidic bond occurs rapidly.[1][2] |

The Isotope Effect

The

Solubility Profile in Organic Solvents[1][2][3][4][5]

The following data categorizes solvents by their suitability for preparing Stock Solutions (>1 mg/mL) versus Working Solutions (<100 µg/mL).

Table 1: Solvent Compatibility Matrix[1][2]

| Solvent | Solubility Rating | Estimated Limit | Role | Application Notes |

| DMSO | High | > 20 mg/mL | Primary Stock | Recommended. Excellent stability; prevents evaporation.[1][2] Freezes at 19°C. |

| Methanol | Moderate/High | ~10 mg/mL | Working Stock | Good for intermediate dilutions.[1][2] Compatible with LC-MS mobile phases.[1] |

| Water (pH > 7) | High | ~27 mg/mL | Diluent | Risk: Bacterial growth and pH drift.[1][2] Only use buffered (pH 8). |

| Ethanol | Moderate | < 5 mg/mL | Alternative | Lower solubility than MeOH.[1][2] Not recommended for high-conc stocks.[1] |

| Acetonitrile | Low | < 1 mg/mL | Precipitation | Poor solvent. Use only as a component in mixtures (<50%).[1][2] |

| Acidic Buffers | FORBIDDEN | N/A | N/A | Degradation Risk. Do not use 0.1% FA or Acetic Acid.[1][2] |

Technical Insight: While Didanosine is highly soluble in water, aqueous stocks are prone to hydrolysis if the pH drifts below 6.[1] DMSO is the superior choice for the Master Stock because it is aprotic, preventing the donation of protons required for the hydrolysis mechanism.

Stability & Degradation Mechanism[1][2]

The defining characteristic of 2',3'-dideoxyinosine is the instability of its N-glycosidic bond in acidic environments.[1] Unlike naturally occurring nucleosides, the lack of the 3'-hydroxyl group destabilizes the sugar-base linkage under acidic conditions.[1]

Degradation Pathway

In the presence of

Figure 1: Acid-catalyzed hydrolysis of Didanosine. The reaction is rapid at pH < 3, destroying the internal standard.[1]

Recommended Experimental Protocols

Protocol A: Preparation of Master Stock Solution (1 mg/mL)

Target Concentration: 1.0 mg/mL (free base equivalent) Solvent: Anhydrous DMSO (Dimethyl Sulfoxide)[1]

-

Equilibrate: Allow the vial of 2',3'-Dideoxyinosine-13C2,15N to reach room temperature before opening to prevent condensation.

-

Weigh: Accurately weigh the specific amount of solid into a generic amber glass vial (e.g., 1.0 mg).

-

Dissolve: Add the calculated volume of 100% DMSO .

-

Calculation: Volume (mL) = Mass (mg) / 1 (mg/mL).[1]

-

-

Vortex: Vortex gently for 30 seconds. Sonicate for 1 minute if necessary. The solution should be clear and colorless.

-

Storage: Aliquot into small volumes (e.g., 100 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C .

Protocol B: Preparation of Working Standard (10 µg/mL)

Solvent: Methanol:Water (50:50, v/v) with 10 mM Ammonium Bicarbonate (pH ~8) or pure Methanol.[1] Avoid: Pure water or acidic mobile phases.[1]

-

Thaw: Thaw a DMSO stock aliquot at room temperature.

-

Dilute: Pipette the required volume of stock into a volumetric flask.

-

Make up: Fill to volume with Methanol .

-

Note: Methanol is preferred over Acetonitrile due to better solubility.[1]

-

-

Usage: Use immediately or store at 4°C for up to 1 week.

Protocol C: LC-MS/MS Mobile Phase Considerations

When injecting this compound onto an LC-MS system, the mobile phase often contains acid (e.g., 0.1% Formic Acid) to aid ionization.[1]

-

On-Column Stability: The residence time on the column is short (minutes).[1] Degradation during the run is usually negligible if the autosampler temperature is controlled (4°C).

-

Injection Solvent: Ensure the sample diluent (in the vial) is neutral .[1] Do not reconstitute samples in 0.1% Formic Acid; use 100% Water or 5% Methanol in Water (neutral).[1]

Workflow Visualization

The following diagram illustrates the safe handling workflow to ensure data integrity.

Figure 2: Solubilization and dilution workflow emphasizing the avoidance of acidic conditions.

References

-

FDA Center for Drug Evaluation and Research. (2001).[1] Videx (didanosine) Label Information. U.S. Food and Drug Administration.[1] [Link]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 135398739, Didanosine. PubChem.[1][3][4] [Link]

-

Aungst, B. J. (1999).[1] P-glycoprotein-mediated efflux and acid instability as limitations to didanosine bioavailability. Journal of Pharmaceutical Sciences. (Contextual reference regarding acid instability mechanism).

Technical Guide: Stability of Stable Isotope Labeled Didanosine in Solution

Executive Summary

This technical guide addresses the stability profile of Stable Isotope Labeled (SIL) Didanosine (

For researchers utilizing LC-MS/MS, the integrity of the SIL-IS is paramount.[1] A degraded IS leads to overestimation of analyte concentration and method validation failure.[1] This guide details the chemical mechanisms of instability, provides a self-validating stress-test protocol, and outlines optimized handling procedures to prevent "silent" degradation in stock solutions.[1]

Part 1: Chemical Basis of Instability[1]

To ensure stability, one must understand the two primary failure modes: Chemical Hydrolysis and Isotopic Exchange .[1]

Acid-Catalyzed Hydrolysis (The Primary Threat)

Didanosine is a purine nucleoside analog.[1][2][3] It lacks the

-

Mechanism: In acidic environments (pH < 3.0), the

position of the purine ring becomes protonated.[1] This weakens the glycosidic bond, leading to rapid cleavage.[1] -

Degradation Products: The molecule splits into Hypoxanthine (base) and a dideoxyribose sugar derivative.[1][3]

-

Impact on Bioanalysis: If the SIL-Didanosine degrades in the stock solution, the mass spectrometer detects less IS.[1] Since the quantification ratio is

, a decreasing denominator artificially inflates the calculated drug concentration.[1]

Isotopic Stability (Deuterium vs. )

-

Carbon-13 / Nitrogen-15: These isotopes are chemically stable.[1][4] The bond strength is virtually identical to the unlabeled molecule.[1]

-

Deuterium (

):-

Risk of Exchange: Deuterium placed on exchangeable heteroatoms (

, -

Stable Placement: Commercial SIL-Didanosine typically utilizes

on the carbon backbone (e.g., -

Isotope Effect: Deuterated analogs may exhibit slight retention time shifts in Reverse Phase LC compared to the analyte, potentially separating them from ion suppression zones differently than the analyte.

analogs are preferred for perfect co-elution.[1]

-

Visualization: Degradation Pathway

The following diagram illustrates the critical failure point at the N-glycosidic bond.[1]

Caption: Acid-catalyzed hydrolysis mechanism of Didanosine leading to depurination.[1]

Part 2: Experimental Assessment (Stress Testing)[1]

Do not assume manufacturer stability data applies to your specific solvent conditions.[1] Perform this Self-Validating Stress Test during method development (compliant with FDA M10 guidelines).

Protocol: pH-Dependent Solution Stability

Objective: Determine the safe pH window for SIL-Didanosine stock and working solutions.

Materials:

-

SIL-Didanosine (e.g., Didanosine-

or Didanosine- -

Buffers: 10 mM Ammonium Formate (pH 3.0), 10 mM Ammonium Acetate (pH 6.0), 10 mM Ammonium Bicarbonate (pH 9.0).[1]

-

Solvent: Methanol (LC-MS grade).[1]

Workflow:

-

Stock Preparation: Dissolve SIL-Didanosine in 100% Methanol (neutral) to 1 mg/mL. Do not use acidified methanol.[1]

-

Working Solutions: Dilute the stock 1:100 into the three buffers (pH 3, 6, 9) to create test samples (

).[1] -

Incubation: Split each condition into two aliquots:

-

T0 (Control): Analyze immediately.[1]

-

T24 (Stress): Store at Room Temperature (20-25°C) for 24 hours.

-

-

Analysis: Inject via LC-MS/MS. Monitor the MRM transition for the intact SIL-Didanosine and the SIL-Hypoxanthine breakdown product.

Data Interpretation Table

| Condition | pH | Expected Stability | Observation (Pass/Fail) | Action |

| Acidic | 3.0 | Unstable | > 10% loss of parent area; appearance of Hypoxanthine peak.[1][2] | FAIL: Avoid acidic diluents (e.g., 0.1% Formic Acid).[1] |

| Neutral | 6.0 | Stable | < 2% difference from T0.[1] | PASS: Ideal for autosampler stability.[1] |

| Basic | 9.0 | Stable | < 2% difference from T0.[1] | PASS: Acceptable, but check for column compatibility. |

Part 3: Optimized Handling Protocols

Based on the chemical properties, the following protocols ensure the integrity of your Internal Standard.

Stock Solution Preparation

-

Solvent: Dissolve primary powder in Methanol:Water (50:50 v/v) or 100% Methanol .[1]

-

Additive Ban: NEVER add Formic Acid, Acetic Acid, or TFA to the stock solution to "improve solubility."[1] Didanosine is sufficiently soluble in methanol/water mixtures.[1]

-

Storage:

or

Working Solution & Mobile Phase

-

Diluent: Use neutral buffers (e.g., 10mM Ammonium Acetate) or water for working dilutions.[1]

-

LC-MS Mobile Phase:

-

If using an acidic mobile phase (e.g., 0.1% Formic Acid) for positive mode ionization, ensure the autosampler temperature is set to 4°C .[1]

-

Minimize the time the sample sits in the acidic mobile phase before injection.

-

Pro-Tip: Consider "Online Mixing" or "Co-injection" where the IS is added immediately before the column, rather than premixed in the vial, if stability is critical.[1]

-

Workflow Decision Tree

Caption: Decision tree for solvent selection to prevent Didanosine hydrolysis.

Part 4: Troubleshooting & Validation

If you suspect IS instability during a run, check these indicators:

-

IS Response Drift: A systematic decrease in IS peak area across the run (from first to last injection).[1] This suggests degradation in the autosampler vial.[1]

-

Hypoxanthine Interference: Monitor the MRM transition for Hypoxanthine. If the IS is degrading, you may see an increasing background or a specific peak in the Hypoxanthine channel (if the IS label is on the base).[1]

-

Retention Time Shift: If using a Deuterated IS (

-ddI), ensure the shift isn't pushing the peak into a suppression zone. If the shift is > 0.2 min, consider switching to a

Regulatory Compliance (FDA/EMA)

Ensure your validation report includes:

-

Stock Solution Stability: Comparison of stored stock vs. fresh stock.[1]

-

Bench-Top Stability: Stability in the matrix/solvent at room temperature for the duration of sample preparation.[1]

-

Processed Sample Stability: Stability in the autosampler vial (critical for large batches).[1]

References

-

U.S. Food and Drug Administration (FDA). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

-

National Center for Biotechnology Information (PubChem). (2024).[1] Didanosine Compound Summary. [Link][1]

-

Drugs.com. (2024).[1] Didanosine Monograph: Stability and Chemistry.[1] [Link][1]

Sources

Precision Quantitation of Intracellular Antiretrovirals: The Role of 13C2,15N Labeled NRTI Standards

Executive Summary

The accurate quantification of Nucleoside Reverse Transcriptase Inhibitors (NRTIs) within intracellular matrices is the cornerstone of modern HIV and HBV pharmacology. Unlike plasma concentrations, which serve as surrogate markers, the intracellular concentration of the active triphosphate anabolite drives therapeutic efficacy.

This technical guide details the application of 13C2,15N-labeled NRTIs as internal standards (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These specific isotopologues provide the requisite mass shift (+3 Da) to bypass natural isotopic interference while maintaining perfect chromatographic co-elution with the analyte—a critical advantage over deuterated standards in high-precision intracellular pharmacokinetics (PK).

Part 1: The Technical Imperative – Why 13C2,15N?

In quantitative bioanalysis, the choice of Internal Standard (IS) dictates the reliability of the data. For NRTIs (e.g., Tenofovir, Emtricitabine, Lamivudine), the active forms are highly polar mono-, di-, and tri-phosphates.

The Co-Elution Mandate

To correct for matrix effects—specifically ion suppression or enhancement caused by co-eluting phospholipids in cell lysates—the IS must elute at the exact same retention time as the analyte.

-

Deuterated Standards (2H): Often suffer from the "Deuterium Isotope Effect," where the C-D bond is slightly shorter and less lipophilic than the C-H bond. In high-efficiency columns (e.g., UPLC HILIC), this causes the deuterated IS to elute slightly earlier than the analyte, exposing it to a different matrix environment.

-

13C/15N Standards: Carbon-13 and Nitrogen-15 isotopes do not alter the lipophilicity or pKa of the molecule. Therefore, 13C2,15N-labeled NRTIs co-elute perfectly with the unlabeled drug, ensuring that any suppression affecting the drug affects the IS equally.

The Mass Shift Logic (+3 Da)

The "13C2,15N" labeling pattern typically introduces a mass increase of +3 Daltons.

-

Interference Avoidance: For small molecules (MW < 500 Da), the natural abundance of the M+3 isotope is negligible. This ensures the signal from the native drug does not "cross-talk" into the IS channel.

-

Cost-Efficiency: synthesizing a +3 labeled ring (e.g., on the pyrimidine or purine base) is often more synthetic-efficient than uniform labeling (U-13C), while providing sufficient separation for Triple Quadrupole (QqQ) detection.

Part 2: Core Application – Intracellular Triphosphate Quantitation[1]

NRTIs are pro-drugs.[1] They are inactive until metabolized intracellularly by host kinases into their triphosphate forms. The quantification of these triphosphates in Peripheral Blood Mononuclear Cells (PBMCs) is the primary application of 13C2,15N standards.

The Metabolic Activation Pathway

Understanding the analyte generation is crucial for sample handling. Cell lysis must be immediate to "freeze" the kinase activity and prevent dephosphorylation.

Figure 1: The intracellular phosphorylation cascade of NRTIs. The Triphosphate (TP) moiety is the target analyte for LC-MS/MS.

Part 3: Validated Experimental Protocol

This protocol describes the quantification of Tenofovir-diphosphate (TFV-DP) and Emtricitabine-triphosphate (FTC-TP) in PBMCs using 13C2,15N-labeled internal standards.

Materials & Reagents[3]

-

Internal Standard: 13C2,15N-Tenofovir-DP (or analog).

-

Matrix: Human PBMCs (isolated via Ficoll gradient).

-

Lysis Buffer: 70% Methanol in water (keeps phosphates stable, precipitates enzymes).

-

Column: Anion Exchange (WAX) or Porous Graphitic Carbon (PGC) is preferred over C18 due to high polarity.

Step-by-Step Workflow

Step 1: PBMC Isolation & Counting Isolate PBMCs from whole blood within 2 hours of draw. Count cells using an automated counter.

-

Critical: Pellet 2-5 million cells. Remove ALL supernatant to prevent plasma drug contamination.

Step 2: Internal Standard Addition (The "Crash") Add 200 µL of cold 70% MeOH containing the 13C2,15N-IS directly to the cell pellet.

-

Why: Adding IS before lysis ensures that any loss during extraction (adsorption to tube walls, incomplete recovery) is compensated.

Step 3: Extraction Vortex vigorously for 5 minutes. Store at -80°C for >1 hour (facilitates protein precipitation). Centrifuge at 15,000 x g for 10 min.

Step 4: LC-MS/MS Analysis Inject supernatant onto the LC-MS/MS system.

The Bioanalytical Workflow Diagram

Figure 2: Validated bioanalytical workflow for intracellular NRTI quantification.

Part 4: Data Presentation & Quality Control

Mass Transitions (MRM)

The following table illustrates typical Multiple Reaction Monitoring (MRM) transitions. Note the +3 Da shift for the IS.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Labeling | Rationale |

| Tenofovir (TFV) | 288.1 | 176.1 | Unlabeled | Adenine base fragment |

| TFV-IS | 291.1 | 179.1 | 13C2, 15N1 | +3 Da shift on Adenine ring |

| TFV-DP | 448.0 | 176.1 | Unlabeled | Loss of pyrophosphate |

| TFV-DP-IS | 451.0 | 179.1 | 13C2, 15N1 | +3 Da shift maintained |

Handling Cross-Talk

Even with a +3 Da shift, high concentrations of the upper limit of quantification (ULOQ) can contribute to the IS channel if the mass resolution is low.

-

QC Rule: Run a "Double Blank" (Matrix only) and a "Zero Sample" (Matrix + IS only).

-

Acceptance: The interference in the analyte channel for the Zero Sample must be < 20% of the Lower Limit of Quantification (LLOQ).

Part 5: Clinical & Research Applications[4][5]

Adherence Monitoring (PrEP)

Tenofovir-diphosphate (TFV-DP) in Dried Blood Spots (DBS) is the gold standard for monitoring adherence to Pre-Exposure Prophylaxis (PrEP).

-

Role of 13C2,15N: The extraction from DBS paper is inefficient. Using a stable isotope IS that is added directly to the extraction solvent corrects for the variable recovery from the paper matrix.

Mechanistic Studies

Researchers use these labeled compounds to calculate Metabolic Flux . By pulsing cells with 13C/15N-labeled pro-drug and measuring the rate of appearance of the labeled triphosphate, scientists can determine the rate-limiting step (RLS) of phosphorylation (often the first kinase step).

References

-

Castillo-Mancilla, J. R., et al. (2013). "Tenofovir diphosphate in dried blood spots as a predictor of future viremia in persons with HIV." Clinical Infectious Diseases. [Link]

-

Jansen, R. S., et al. (2011). "Mass spectrometry-based analysis of nucleoside and nucleotide drugs and their metabolites." Analytical Chemistry. [Link]

-

Bushman, L. R., et al. (2011). "Liquid chromatography-tandem mass spectrometry determination of tenofovir-diphosphate in human peripheral blood mononuclear cells." Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

King, I., et al. (2006). "A highly sensitive and specific method for the determination of intracellular nucleoside triphosphate levels." Antiviral Research. [Link]

-

Cochard, N., et al. (2025).[2] "Chemical Synthesis of 13C and 15N Labeled Nucleosides." Beilstein Journal of Organic Chemistry. [Link]

Sources

A Technical Guide to Isotopic Labeling of Didanosine: A Comparative Analysis of Deuterated and 13C/15N Variants for Advanced Pharmaceutical Research

Introduction: The Imperative for Precision in Antiretroviral Drug Development

Didanosine (2',3'-dideoxyinosine, ddI), a cornerstone in the history of antiretroviral therapy, continues to be a subject of scientific scrutiny aimed at optimizing its therapeutic window and understanding its metabolic fate.[1] As a nucleoside reverse transcriptase inhibitor, its efficacy is intrinsically linked to its intracellular phosphorylation to the active metabolite, dideoxyadenosine triphosphate (ddATP).[2] A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for the development of safer and more effective therapeutic strategies. This guide provides an in-depth technical exploration of two powerful methodologies for elucidating the biotransformation of Didanosine: deuteration and 13C/15N stable isotope labeling.

Isotopic labeling is a technique where atoms in a molecule are replaced with their heavier, non-radioactive isotopes.[3] This subtle modification allows researchers to "trace" the molecule through complex biological systems without altering its fundamental chemical properties. This guide will dissect the nuanced differences between deuterated Didanosine and 13C/15N-labeled Didanosine, offering researchers, scientists, and drug development professionals a clear understanding of the strategic advantages and practical applications of each approach.

The Dichotomy of Isotopic Labeling: Deuterium vs. 13C/15N

The choice between deuterium (²H) and heavy-atom (¹³C, ¹⁵N) labeling is not arbitrary; it is a strategic decision dictated by the specific research question. While both approaches provide a means to differentiate the drug from its endogenous counterparts, they offer distinct advantages in different analytical contexts.

Deuterated Didanosine: Probing Metabolic Stability and Bioanalytical Quantification

Deuterium labeling involves the substitution of one or more hydrogen atoms with deuterium. This seemingly minor change can have a profound impact on the metabolic stability of the molecule due to the kinetic isotope effect (KIE).[4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly with a deuterated substrate.[4]

From a bioanalytical perspective, deuterated analogs are invaluable as internal standards in quantitative mass spectrometry assays.[5] Their chemical similarity to the analyte ensures they co-elute during chromatography and experience similar ionization efficiency, thereby correcting for matrix effects and improving the accuracy and precision of quantification.[5]

13C/15N Labeled Didanosine: Tracing Metabolic Pathways and Structural Elucidation

Labeling with stable isotopes of carbon (¹³C) and nitrogen (¹⁵N) provides a robust method for tracing the metabolic fate of the Didanosine molecule.[6] Unlike deuterium, the substitution of ¹²C with ¹³C or ¹⁴N with ¹⁵N does not typically induce a significant kinetic isotope effect.[7] This makes ¹³C/¹⁵N labeled compounds ideal for accurately mapping metabolic pathways without altering the rate of biotransformation.

Furthermore, these heavy-atom isotopes are instrumental in nuclear magnetic resonance (NMR) spectroscopy for structural elucidation of metabolites and studying drug-target interactions.[8] The presence of ¹³C and ¹⁵N nuclei provides additional NMR signals and coupling information that can be used to determine the precise location of the labels within a molecule.[8]

Comparative Analysis: Strategic Application in Didanosine Research

The decision to use deuterated versus 13C/15N labeled Didanosine hinges on the specific objectives of the study. The following table summarizes the key characteristics and primary applications of each labeling strategy.

| Feature | Deuterated Didanosine | 13C/15N Labeled Didanosine |

| Primary Application | Pharmacokinetic (PK) studies, bioequivalence studies, internal standard for LC-MS/MS, investigating kinetic isotope effects.[4][5] | Metabolic pathway elucidation, metabolite identification, structural analysis of metabolites by NMR.[6][8] |

| Kinetic Isotope Effect (KIE) | Significant; can be exploited to slow metabolism at specific sites.[4] | Negligible; provides a more accurate representation of the natural metabolic rate.[7] |

| Analytical Technique | Primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] | Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[6][8] |

| Label Stability | Can be susceptible to back-exchange, particularly at labile positions.[3] | Highly stable; the label is covalently incorporated into the molecular backbone.[3] |

| Synthesis Complexity | Generally less complex and more cost-effective. | Can be more complex and expensive, often requiring multi-step syntheses with labeled precursors. |

Didanosine Metabolism: A Visual Overview

Understanding the metabolic pathways of Didanosine is crucial for designing effective isotopic labeling strategies. The primary routes of metabolism involve phosphorylation to the active triphosphate and degradation of the purine ring.[9]

Caption: Metabolic pathways of Didanosine.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for the synthesis and analysis of isotopically labeled Didanosine. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and available instrumentation.

Synthesis of Isotopically Labeled Didanosine

1. Synthesis of Deuterated Didanosine (Illustrative Example: Deuteration at the 5'-position)

This protocol is a conceptual adaptation based on general deuteration methods.

-

Protection of Ribose Hydroxyls: Start with a suitable inosine precursor. Protect the 2' and 3' hydroxyl groups to prevent unwanted side reactions.

-

Oxidation of 5'-Hydroxyl: Selectively oxidize the 5'-hydroxyl group to an aldehyde using a mild oxidizing agent.

-

Deuteride Reduction: Reduce the aldehyde back to a hydroxyl group using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄). This step introduces two deuterium atoms at the 5'-position.

-

Deprotection: Remove the protecting groups from the 2' and 3' positions to yield 5',5'-dideutero-dideoxyinosine.

-

Purification: Purify the final product using column chromatography or preparative HPLC.

2. Synthesis of 13C/15N Labeled Didanosine (Illustrative Example: 15N Labeling of the Purine Ring)

This protocol is adapted from established methods for labeling purine nucleosides.[10]

-

Synthesis of Labeled Precursor: Synthesize a ¹⁵N-labeled purine precursor, for example, by reacting a suitable pyrimidine with a ¹⁵N-labeled nitrogen source like [¹⁵N]NaNO₂.[10]

-

Glycosylation: Couple the ¹⁵N-labeled purine base with a protected 2,3-dideoxyribose sugar derivative. This is a critical step to form the nucleoside bond.

-

Deprotection: Remove the protecting groups from the sugar moiety to yield ¹⁵N-labeled Didanosine.

-

Purification: Purify the product using chromatographic techniques to ensure high purity.

Analytical Workflows

1. LC-MS/MS Analysis of Deuterated Didanosine for Pharmacokinetic Studies

Caption: LC-MS/MS workflow for pharmacokinetic analysis.

Step-by-Step Protocol:

-

Sample Preparation:

-

To a 100 µL aliquot of plasma, add 10 µL of a known concentration of deuterated Didanosine as an internal standard.

-

Precipitate proteins by adding 300 µL of acetonitrile. Vortex and centrifuge.

-

Perform solid-phase extraction on the supernatant to further clean up the sample.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

LC-MS/MS Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

-

Mass Spectrometry: Electrospray ionization in positive mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) of the transitions for Didanosine and its deuterated internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio and determine the concentration of Didanosine using a calibration curve.

-

Use the concentration-time data to perform pharmacokinetic modeling.

-

2. NMR Analysis of 13C/15N Labeled Didanosine for Metabolite Identification

Step-by-Step Protocol:

-

Sample Preparation:

-

Administer ¹³C/¹⁵N labeled Didanosine to the biological system of interest (e.g., cell culture, animal model).

-

Extract metabolites from the biological matrix (e.g., cell lysate, urine) using a suitable solvent system (e.g., methanol/chloroform/water).

-

Isolate the metabolite of interest using HPLC or other chromatographic techniques.

-

Dissolve the purified metabolite in a suitable deuterated solvent (e.g., D₂O) for NMR analysis.

-

-

NMR Spectroscopy:

-

Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer.

-

1D Spectra: ¹H, ¹³C, and ¹⁵N spectra to identify the chemical shifts of the nuclei.

-

2D Spectra:

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H-¹³C or ¹H-¹⁵N pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between ¹H and ¹³C/¹⁵N, which helps in assembling the molecular structure.

-

COSY (Correlation Spectroscopy): To identify coupled ¹H nuclei.

-

-

-

Data Analysis:

-

Assign the NMR signals to the corresponding atoms in the metabolite.

-

Use the coupling patterns and chemical shifts to determine the structure of the metabolite and the position of the isotopic labels.

-

Conclusion: A Synergistic Approach to Drug Discovery

The choice between deuterated and 13C/15N labeled Didanosine is not a matter of one being universally superior to the other. Instead, they represent complementary tools in the arsenal of the drug development scientist. Deuteration provides an elegant solution for enhancing metabolic stability and for precise quantification in bioanalytical assays. In contrast, 13C and 15N labeling offers an unparalleled ability to trace the intricate pathways of metabolism and to elucidate the structures of novel metabolites.

A comprehensive understanding of Didanosine's in vivo behavior can be most effectively achieved through a synergistic application of both labeling strategies. By leveraging the unique strengths of each isotopic variant, researchers can gain a holistic view of the drug's disposition, ultimately paving the way for the development of safer and more efficacious antiretroviral therapies.

References

- Didanosine. (n.d.). In Wikipedia.

-

Intracellular Activation of 2',3'-dideoxyinosine and Drug Interactions in Vitro. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

-

Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]

-

Didanosine. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

-

Pharmacokinetics of the anti-AIDS drug 2',3'-dideoxyinosine in the rat. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

-

Metabolism of 2',3'-dideoxyinosine (ddI) in human blood. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

-

Pharmacokinetics of 2',3'-dideoxyadenosine and 2',3'-dideoxyinosine in patients with severe human immunodeficiency virus infection. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

-

Role of altered metabolism in dideoxynucleoside pharmacokinetics. Studies of 2'-beta-fluoro-2',3'-dideoxyinosine and 2'. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

-

Intracellular Activation of 2',3'-dideoxyinosine and Drug Interactions in Vitro. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

-

Proposed metabolic pathways of didanosine. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Synthesis of 2',3'-dideoxyinosine via radical deoxygenation. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

-

Synthesis of 2′,3′-didehydro-2′,3′-dideoxynucleosides and 2. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Liquid chromatographic-tandem mass spectrometric assay for the simultaneous determination of didanosine and stavudine in human plasma, bronchoalveolar lavage fluid, alveolar cells, peripheral blood mononuclear cells, seminal plasma, cerebrospinal fluid and tonsil tissue. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

- Determination of Didanosine in Human Plasma by Electro Spray Ionization LC-MS/MS Method. (n.d.). Retrieved February 6, 2026, from a source describing an LC-MS/MS method for Didanosine.

- Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination. (n.d.). Retrieved February 6, 2026, from a source discussing kinetic isotope effects in 13C labeling.

-

A roadmap for interpreting 13C metabolite labeling patterns from cells. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]

-

One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]

-

Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]

- Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. (n.d.).

-

Which internal standard? Deuterated or C13 enriched? (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

-

Deuterated Standards for LC-MS Analysis. (n.d.). ResolveMass Laboratories Inc. Retrieved February 6, 2026, from [Link]

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.).

-

Probing the mechanism of inosine monophosphate dehydrogenase with kinetic isotope effects and NMR determination of the hydride transfer stereospecificity. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

-

Kinetic isotope effect. (n.d.). Taylor & Francis. Retrieved February 6, 2026, from [Link]

-

Kinetic isotope effect. (n.d.). Taylor & Francis. Retrieved February 6, 2026, from [Link]

-

Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. (n.d.). ChemRxiv. Retrieved February 6, 2026, from [Link]

-

Affordable uniform isotope labeling with 2H, 13C and 15N in insect cells. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

13C-NMR Spectroscopy. (n.d.). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

-

13C NMR spectra for eight nucleic acid bases: purine, adenine,... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

13C NMR Chemical Shifts of Purine. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

13C NMR Spectrum (1D, 101 MHz, D2O, predicted). (n.d.). NP-MRD. Retrieved February 6, 2026, from [Link]

-

Syntheses of Specifically 15N-Labeled Adenosine and Guanosine. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]

-

Efficient and Inexpensive Synthesis of 15N-Labeled 2-Azido-1,3-dimethylimidazolinium Salts Using Na15NO2 Instead of Na15NNN. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]

-

and 13C-labeled molecular probes as hyperpolarized nitric oxide sensors. (n.d.). NSF PAR. Retrieved February 6, 2026, from [Link]

-

Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Intracellular activation of 2',3'-dideoxyinosine and drug interactions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ukisotope.com [ukisotope.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

Sample preparation for Didanosine analysis in human plasma

Application Note: High-Sensitivity Quantification of Acid-Labile Didanosine (ddI) in Human Plasma via SPE-LC-MS/MS

Executive Summary

This application note details a robust, high-sensitivity protocol for the extraction and quantification of Didanosine (ddI) in human plasma.[1] Didanosine, a purine nucleoside analogue used in HIV therapy, presents a unique bioanalytical challenge due to its rapid degradation in acidic environments (acid lability). Unlike standard protocols that utilize acidic protein precipitation, this method employs Solid Phase Extraction (SPE) under pH-controlled conditions to ensure analyte stability and maximum recovery. The method is validated for a linear range of 10–3000 ng/mL using LC-MS/MS.[2]

Introduction & Scientific Rationale

The Challenge: Acid Instability

The critical failure point in Didanosine analysis is its chemical instability. Under acidic conditions (pH < 3), the glycosidic bond between the purine base and the sugar moiety hydrolyzes, degrading Didanosine into hypoxanthine and 2',3'-dideoxyribose.

-

Consequence: Standard protein precipitation methods using Trichloroacetic Acid (TCA) or Perchloric Acid will destroy the analyte.

-

Solution: All sample handling must occur at neutral to slightly basic pH (pH 6.5–7.5).

Extraction Strategy: Why SPE?

While Liquid-Liquid Extraction (LLE) is possible, Didanosine is relatively polar (logP ≈ -1.24), leading to poor recovery in non-polar organic solvents (e.g., hexane/ether).

-

Chosen Method: Solid Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent.[1]

-

Mechanism: The HLB sorbent retains polar compounds like ddI through multiple interaction mechanisms (hydrophobic and polar functional groups) without requiring extreme pH adjustments.

Materials & Reagents

| Category | Item | Specification |

| Analytes | Didanosine (ddI) | Purity > 99% |

| Internal Standard (IS) | Zidovudine (AZT) or Lamivudine-d5 | Structural analog or stable isotope |

| Matrix | Human Plasma | K2EDTA or Heparinized, drug-free |

| SPE Cartridges | Polymeric HLB | 30 mg / 1 cc (e.g., Oasis HLB or equivalent) |

| Solvents | Methanol, Acetonitrile | LC-MS Grade |

| Buffers | Ammonium Acetate | 10 mM, adjusted to pH 6.5 |

Detailed Sample Preparation Protocol

This protocol is designed to be self-validating. The internal standard is added before any manipulation to track recovery and matrix effects.

Step 1: Sample Pre-treatment (Critical for Stability)

-